molecular formula C15H15Cl2N3O3S2 B2958307 2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide CAS No. 919053-86-4

2,4-dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2958307
CAS No.: 919053-86-4
M. Wt: 420.32
InChI Key: NZAUWVCPHBKBLB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring linked to a sulfamoyl-substituted aromatic core. The compound’s structure includes:

  • N-Cyclopentylsulfamoyl moiety: A sulfonamide group with a cyclopentyl substituent, likely influencing solubility and target binding.
  • Thiazol-2-yl group: A heterocyclic ring common in bioactive molecules, contributing to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

2,4-dichloro-5-(cyclopentylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S2/c16-11-8-12(17)13(25(22,23)20-9-3-1-2-4-9)7-10(11)14(21)19-15-18-5-6-24-15/h5-9,20H,1-4H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUWVCPHBKBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=NC=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-(N-cyclopentylsulfamoyl)-N-(thiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with dichloro and thiazole substituents, which are known to influence its biological activity. The presence of the cyclopentylsulfamoyl group is significant for its interaction with biological targets.

  • Molecular Formula : C13_{13}H14_{14}Cl2_{2}N3_{3}O2_{2}S
  • CAS Number : 919053-86-4

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related thiazole derivatives have shown their potential as glucokinase (GK) activators, which are crucial in regulating glucose metabolism. These compounds were designed to mitigate risks associated with hypoglycemia while enhancing glucose homeostasis .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest it may exhibit cytotoxic properties. The mechanism often involves the induction of apoptosis in cancer cells, a critical pathway for the effectiveness of many anticancer drugs. For example, studies on benzamide derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential glucokinase activation
CytotoxicityInduces apoptosis in cancer cell lines
Selective TargetingHigh selectivity over other metabolic enzymes

Case Studies

  • Glucokinase Activation :
    • A study identified cycloalkyl-fused N-thiazol-2-yl-benzamides as partial GK activators, showing promise in managing type 2 diabetes without significant side effects like hypoglycemia . This suggests that this compound may share similar therapeutic profiles.
  • Anticancer Efficacy :
    • Research on related compounds has demonstrated enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231), indicating that modifications to the benzamide structure can lead to improved anticancer properties . The specific mechanisms involved include apoptosis induction and cell cycle disruption.

Research Findings

Recent studies have focused on optimizing the structural components of thiazole-based benzamides to enhance their biological efficacy. Modifications such as varying substituents on the benzene ring or altering the sulfamoyl group have been shown to significantly impact their potency and selectivity against target enzymes .

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms of this compound. Potential areas for future investigation include:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced potency.
  • Mechanistic Studies : To better understand how this compound interacts with specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Sulfamoyl/Benzamide Motifs

The following compounds share core structural features with the target molecule, enabling comparative analysis:

Compound ID/Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity/Notes Source
4d 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide ~520 (estimated) 215–217 Potential kinase inhibition
4e 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide ~534 (estimated) 198–200 Enhanced solubility due to piperazine
68 N-(3,5-Dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide 541.45 N/A Pharmacoperone activity (vasopressin receptor rescue)
73 4-(N,N-Diethylsulfamoyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide 481.58 N/A High lipophilicity; potential CNS targets
2D291 N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide ~500 (estimated) N/A Potent adjuvant activity (cytokine induction)
Nitazoxanide derivative N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 315.71 N/A Antiparasitic activity via PFOR inhibition
Key Observations:
  • Sulfamoyl/Benzamide Core : Compounds with sulfamoyl groups (e.g., 68 , 73 ) exhibit diverse pharmacological roles, including receptor rescue and enzyme inhibition .
  • Thiazole Substitutions : The thiazole ring’s substitution pattern (e.g., pyridinyl in 4d , bromophenyl in 2D291 ) significantly impacts bioactivity. For example, 2D291 ’s bromine substituent enhances adjuvant potency .
  • Solubility and Lipophilicity : Piperazine (4e ) or morpholine (4d ) substituents improve aqueous solubility, while naphthyl (73 ) or dichlorophenyl groups increase lipophilicity .

Impact of Substituents on Activity

Thiazole Ring Modifications
  • Essentiality of Thiazole : Analogs lacking the thiazole ring (e.g., 2f-i , 3k in ) lose activity, confirming its critical role in target binding .
  • Substitution at Thiazole 4/5-Positions : Pyridinyl (4d , 4e ) or phenyl groups (2D291 ) enhance interactions with hydrophobic pockets in target proteins .
Sulfamoyl Group Variations
  • Cyclopentyl vs.
  • Electron-Withdrawing Effects : Fluorine or chlorine atoms (e.g., 68 , Nitazoxanide derivative ) improve metabolic stability and target affinity .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Analogs with polar substituents (e.g., 4d: 215–217°C) exhibit higher melting points than non-polar derivatives (4e: 198–200°C), correlating with crystallinity .
  • Spectroscopic Data :
    • IR Spectroscopy : Sulfamoyl C=S stretching (~1240–1255 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹) are consistent across analogs () .
    • NMR : Thiazole protons resonate at δ 7.2–8.5 ppm, while aromatic protons in dichlorophenyl groups appear downfield (δ 7.5–8.1 ppm) .

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